2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide
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Overview
Description
2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
Spiro Compounds Synthesis : Research demonstrates the use of related chemical structures in synthesizing spiro compounds, showcasing a method to yield N-{3'-acetyl-3'H-spiro[indeno[1,2-b]quinoxalin-11,2'-[1,3,4]oxa(thia)diazol]-5'-yl}acetamides, which could have potential applications in various chemical and pharmaceutical fields (Velikorodov et al., 2015).
Carbocyclization Reactions : Another study describes the copper(II) chloride-catalyzed aerobic oxidative carbocyclization of α-substituted acetamides. This process is significant for producing highly functionalized quinolin-2(1H)-ones, a structure closely related to 2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide (Chen & Chuang, 2016).
Catalyst Development : Research on creating pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are significant for ketone reduction, highlights the versatility of quinoxaline derivatives in catalysis and material science (Facchetti et al., 2016).
Biological and Pharmacological Research
Antibacterial and Antifungal Activities : Various synthesized heterocyclic compounds containing similar structures have been explored for their antimicrobial properties. For instance, novel 4(3H)-quinazolinones with active thiazole, pyridinone, and chromene moieties have shown potential antitumor and antifungal activities (El-bayouki et al., 2011).
Anti-inflammatory and Analgesic Potential : Studies on isoxazole-based heterocycles have indicated significant anti-inflammatory and analgesic properties. These findings are relevant to the pharmaceutical applications of compounds with similar structures to this compound (Darwish et al., 2014).
Material Science and Molecular Design
Host-Guest Complexes and Fluorescence Emission : Research on structural aspects and properties of salt and inclusion compounds of certain amide-containing isoquinoline derivatives shows the potential of these structures in developing materials with unique properties, like enhanced fluorescence emission and host-guest complex formation (Karmakar et al., 2007).
Design of Selective Kinase Inhibitors : The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, highlights the importance of such compounds in the design of targeted cancer therapies (Jiang et al., 2011).
Properties
Molecular Formula |
C22H21N5O |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-benzyl-2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C22H21N5O/c23-14-17(22(28)24-15-16-8-2-1-3-9-16)20-21(27-12-6-7-13-27)26-19-11-5-4-10-18(19)25-20/h1-5,8-11,17H,6-7,12-13,15H2,(H,24,28) |
InChI Key |
NKIVOSNKOKGQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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